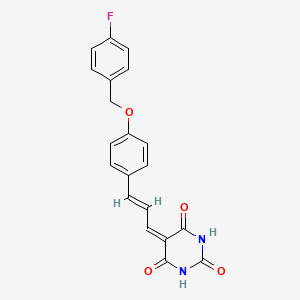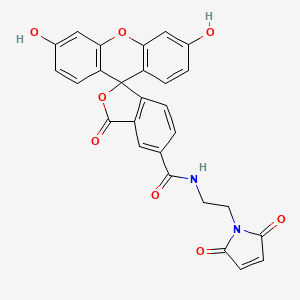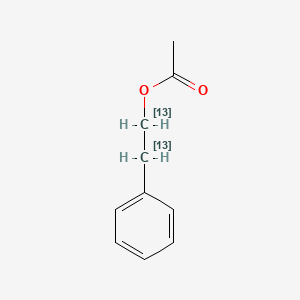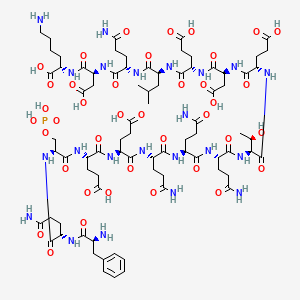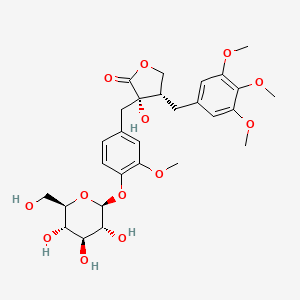
5-Methoxytracheloside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxytracheloside is a lignan lactone isolated from the stems and leaves of Trachelospermum jasminoides . It belongs to the phenylpropanoid class of compounds and has a molecular formula of C28H36O13 with a molecular weight of 580.58 g/mol . This compound is known for its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxytracheloside typically involves the extraction and isolation from the plant Trachelospermum jasminoides . The process includes the use of solvents and chromatographic techniques to purify the compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for lignan lactone synthesis involve the use of organic solvents, catalysts, and controlled reaction environments .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification techniques used in laboratory settings but scaled up to accommodate larger quantities. This would involve optimizing solvent use, reaction times, and purification steps to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Methoxytracheloside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lignan structure, potentially altering its biological activity.
Reduction: Reduction reactions can convert certain functional groups within the molecule, affecting its properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different lignan derivatives, while reduction and substitution can produce modified lignan lactones with varying biological activities .
Scientific Research Applications
5-Methoxytracheloside has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies of lignan biosynthesis and chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5-Methoxytracheloside involves its interaction with various molecular targets and pathways. It is known to inhibit specific signaling pathways, such as the IFN-γ/STAT1 and IL-6/STAT3 pathways, which are involved in inflammation and immune responses . By modulating these pathways, this compound exerts its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxytracheloside include other lignan lactones such as trachelogenin, arctigenin, and matairesinol . These compounds share structural similarities and biological activities but differ in their specific molecular interactions and effects.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with particular biological targets and pathways. Its methoxy group and lactone ring contribute to its distinct chemical properties and biological activities, setting it apart from other lignan lactones .
Properties
Molecular Formula |
C28H36O13 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
(3S,4S)-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C28H36O13/c1-35-18-8-14(5-6-17(18)40-26-24(32)23(31)22(30)21(12-29)41-26)11-28(34)16(13-39-27(28)33)7-15-9-19(36-2)25(38-4)20(10-15)37-3/h5-6,8-10,16,21-24,26,29-32,34H,7,11-13H2,1-4H3/t16-,21+,22+,23-,24+,26+,28-/m0/s1 |
InChI Key |
QZJIAYGLGSOTEX-PJGUILDTSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


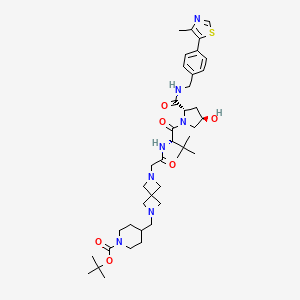

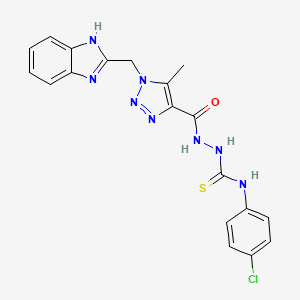
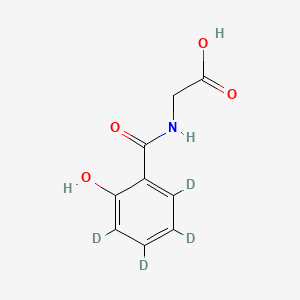
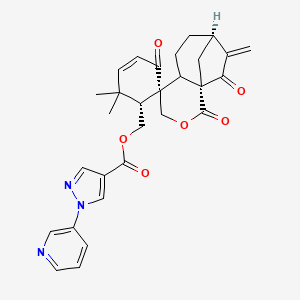
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)


